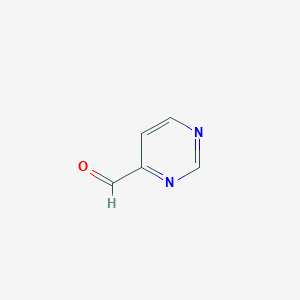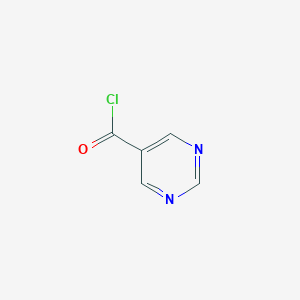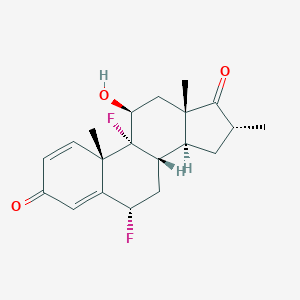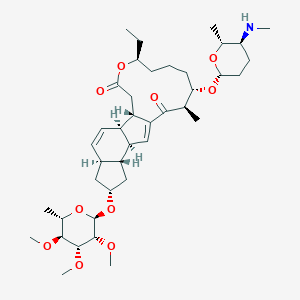
Spinosyn B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spinosyn B is a natural insecticide that is produced by the fermentation of a soil bacterium, Saccharopolyspora spinosa. It is a potent insecticide that is highly effective against a wide range of insect pests, including agricultural and horticultural pests, and pests of public health significance. Spinosyn B is considered to be an environmentally friendly alternative to synthetic insecticides because of its low toxicity to non-target organisms and its biodegradability.
Aplicaciones Científicas De Investigación
Natural Products as Insecticides
- Spinosyns are potent against a wide range of insect pests, particularly lepidopterans and dipterans. They exhibit a favorable environmental and toxicological profile with a unique mode of action. Studies suggest alterations in both nicotinic and gamma-aminobutryic acid receptor functions in insects (Sparks, Crouse & Durst, 2001).
Engineering for Improved Analogues
- Genetic engineering has been employed to produce new spinosyn analogues with potent and novel insecticidal activities. This includes the replacement of the spinosyn polyketide synthase (PKS) loading module and the use of exogenous carboxylic acids to yield novel spinosyn molecules (Sheehan et al., 2006).
Enhancing Production in Heterologous Strains
- Strategies for efficient heterologous production of natural products like spinosyns have been researched. This includes the genetic engineering of Streptomyces albus J1074, optimizing fermentation, and enhancing the supply of polyketide synthase precursors (An et al., 2021).
Biosynthetic Pathway Insights
- Research has provided insights into the biosynthesis of spinosyns, including spinosyn A and D, which are the active ingredients in many insect control agents. Advances include the synthesis of spinetoram, a second-generation spinosyn with improved properties (Huang et al., 2009).
Functional Characterization of Biosynthetic Enzymes
- The functions of various enzymes involved in spinosyn biosynthesis have been characterized, contributing to the understanding of how these compounds are biosynthetically formed. This includes studies on rhamnose methyltransferases and their roles in spinosyn A production (Kim et al., 2010).
Application in Animal Health
- Spinosyns have been evaluated for controlling ectoparasites on cattle and sheep, demonstrating their potential beyond crop protection (Kirst et al., 2002).
Synthetic and Semisynthetic Analogs
- Efforts have been made to synthesize spinosyn A derivatives to address cross-resistance problems and to create compounds with improved insecticidal activity (Bai et al., 2016).
Propiedades
Número CAS |
131929-61-8 |
|---|---|
Nombre del producto |
Spinosyn B |
Fórmula molecular |
C40H63NO10 |
Peso molecular |
717.9 g/mol |
Nombre IUPAC |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-14-methyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41-5)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44-6)23(4)48-40/h13-14,19,21-30,32-33,35,37-41H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1 |
Clave InChI |
VESRDXZDAAOUHS-KXRJSVEISA-N |
SMILES isomérico |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC |
SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |
SMILES canónico |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |
Sinónimos |
1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-14-methyl-13-(2R,5S,6R)-tetrahydro-6-methyl-5-(methylamino)-2H-pyran-2-yloxy-, (2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

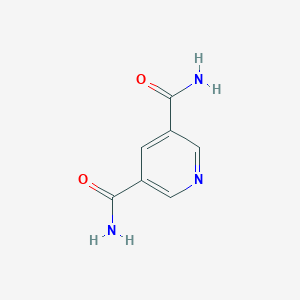
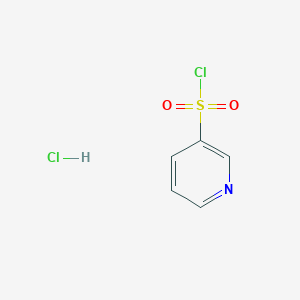
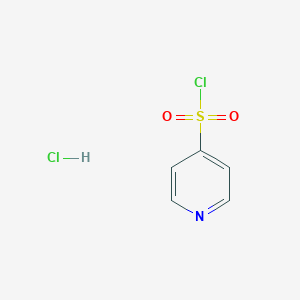
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
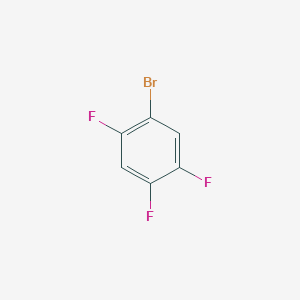
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
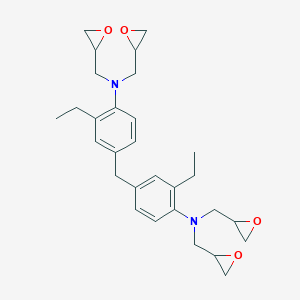
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)
